REACTION_CXSMILES
|
Cl.[C:2]([N:5]1[CH2:10][CH2:9][CH:8]([NH2:11])[CH2:7][CH2:6]1)(=[O:4])[CH3:3].C(N(C(C)C)CC)(C)C.[F:21][C:22]1[CH:30]=[CH:29][C:25]([C:26](Cl)=[O:27])=[CH:24][CH:23]=1>ClCCl>[C:2]([N:5]1[CH2:10][CH2:9][CH:8]([NH:11][C:26](=[O:27])[C:25]2[CH:29]=[CH:30][C:22]([F:21])=[CH:23][CH:24]=2)[CH2:7][CH2:6]1)(=[O:4])[CH3:3] |f:0.1|
|
Name
|
|
Quantity
|
715 mg
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(=O)N1CCC(CC1)N
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.83 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
0.83 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
After stirring for 6.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at ambient temperature
|
Type
|
WASH
|
Details
|
washed with water, saturated aqueous sodium hydrogen carbonate, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
A residue was purified by column chromatography (silica gel 50 ml, dichloromethane:methanol=50:1 to 10:1)
|
Type
|
WASH
|
Details
|
After rinse with diisopropyl ether
|
Reaction Time |
6.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CCC(CC1)NC(C1=CC=C(C=C1)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 738 mg | |
YIELD: CALCULATEDPERCENTYIELD | 53342.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |